molecular formula C9H15ClN2 B13055159 N1,N1,N4-Trimethylbenzene-1,4-diaminehydrochloride

N1,N1,N4-Trimethylbenzene-1,4-diaminehydrochloride

Cat. No.: B13055159
M. Wt: 186.68 g/mol
InChI Key: LKTFDCBUSYFUIE-UHFFFAOYSA-N
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Description

N1,N1,N4-Trimethylbenzene-1,4-diaminehydrochloride is a chemical compound with the molecular formula C9H14N2•2HCl. It is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N4-Trimethylbenzene-1,4-diaminehydrochloride typically involves the reaction of N-methylbenzene-1,4-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N4-Trimethylbenzene-1,4-diaminehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N1,N4-Trimethylbenzene-1,4-diaminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N1,N4-Trimethylbenzene-1,4-diaminehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. It can also interact with nucleic acids and proteins, affecting their function and stability. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1,N4-Trimethylbenzene-1,4-diaminehydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts .

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

1-N,4-N,4-N-trimethylbenzene-1,4-diamine;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-10-8-4-6-9(7-5-8)11(2)3;/h4-7,10H,1-3H3;1H

InChI Key

LKTFDCBUSYFUIE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)N(C)C.Cl

Origin of Product

United States

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